BenchChemオンラインストアへようこそ!

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Medicinal Chemistry Kinase Inhibitor Design Computational Chemistry

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707400-05-2) is a substituted bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor discovery. The compound features a fully saturated tetrahydropyridine ring with a methyl substituent at the 6‑position, an N2‑cyclohexyl group, and a free 3‑hydroxyl that serves as a hydrogen‑bond donor/acceptor and a synthetic handle.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
Cat. No. B11876004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)NN(C2=O)C3CCCCC3
InChIInChI=1S/C13H21N3O/c1-9-7-8-11-12(14-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3
InChIKeyLVYHYJSWXMPWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol for Kinase-Focused Procurement


2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707400-05-2) is a substituted bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a fully saturated tetrahydropyridine ring with a methyl substituent at the 6‑position, an N2‑cyclohexyl group, and a free 3‑hydroxyl that serves as a hydrogen‑bond donor/acceptor and a synthetic handle [2]. Its molecular formula is C₁₃H₂₁N₃O (MW 235.33 g/mol), and it is supplied at ≥97% purity for research use .

Why 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cannot Be Replaced by a Generic Pyrazolopyridine


Pyrazolo[3,4-b]pyridines are not interchangeable; their kinase selectivity, physicochemical properties, and synthetic derivatisation potential are exquisitely sensitive to the substitution pattern [1]. The N2‑cyclohexyl group imparts a steric and lipophilic signature distinct from smaller N2‑alkyl analogs (e.g., isopropyl or cyclopropylmethyl), while the 6‑methyl group on the tetrahydropyridine ring introduces a chiral centre that is absent in the des‑methyl (2‑cyclohexyl‑4,5,6,7‑tetrahydro‑2H‑pyrazolo[3,4‑b]pyridin‑3‑ol) or 5‑methyl regioisomer . Substituting any of these congeners without experimental validation risks altering target engagement, metabolic stability, and downstream synthetic efficiency [2].

Quantitative Differentiation of 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Regioisomeric Methyl Substitution Controls Predicted Hydrogen-Bond Acceptor Topology

The 6-methyl regioisomer (target) exhibits a predicted topological polar surface area (TPSA) of 38.13 Ų and a calculated logP of 1.76, reflecting its balanced hydrogen-bond acceptor profile (HBA = 4) and moderate lipophilicity [1]. In contrast, the 5-methyl congener (CAS 1774900-18-3) has an identical molecular formula but a different SMILES string (OC1=C(CC(C)CN2)C2=NN1C3CCCCC3), which repositions the methyl substituent and alters the local electron density around the pyridine nitrogen and the 3‑OH group . This subtle constitutional change is known in the pyrazolo[3,4-b]pyridine class to shift the orientation of the N2-substituent relative to the kinase hinge-binding motif, potentially affecting ATP-competitive binding kinetics [2].

Medicinal Chemistry Kinase Inhibitor Design Computational Chemistry

N2-Cyclohexyl versus N2-Isopropyl: Increased Steric Bulk Reduces Off-Target Binding to CYP450 Isoforms

The N2-cyclohexyl group (van der Waals volume ≈ 96.5 ų) provides substantially greater steric shielding of the pyrazole ring than the N2-isopropyl analog (van der Waals volume ≈ 54.7 ų) [1]. In related pyrazolo[3,4-b]pyridine kinase inhibitor series, replacement of N2-isopropyl by N2-cyclohexyl has been shown to reduce CYP3A4-mediated oxidative metabolism by a factor of 2–5×, attributed to steric hindrance of the heme iron access channel [2]. Additionally, the cyclohexyl group enhances hydrophobic packing in the selectivity pocket of kinases such as GSK-3β and CDK2, where the larger aliphatic ring fills a lipophilic cleft that is not optimally occupied by the isopropyl group [3].

Drug Metabolism Kinase Selectivity Cytochrome P450

Presence of the Free 3-OH Group Enables Late-Stage Derivatisation That Is Blocked in 3-Desoxy Analogs

The target compound retains a free hydroxyl at the 3-position (SMILES: OC1=C(CCC(C)N2)C2=NN1C3CCCCC3), which can undergo sulfonylation, acylation, alkylation, or Mitsunobu reactions that are precluded in 3‑H or 3‑methyl derivatives [1]. The 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol analog (CAS 1707581-38-1) lacks the 6-methyl group and presents a different nucleophilic environment at C3 due to altered ring pucker in the tetrahydropyridine ring . Experimental evidence from Díaz-Ortiz et al. demonstrates that pyrazolo[3,4-b]pyridin-3-ol derivatives react efficiently with sulfonyl and acyl chlorides to yield diverse products with retained core integrity [2].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Recommended Procurement Scenarios for 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol


Hit-to-Lead Kinase Inhibitor Programmes Requiring N2-Lipophilic Diversity

When conducting a hit-to-lead campaign against kinases such as GSK-3β, CDK2, or CLK family members, the N2-cyclohexyl-6-methyl pyrazolo[3,4-b]pyridin-3-ol core provides a specific steric and lipophilic profile. The cyclohexyl group fills a hydrophobic pocket that is poorly engaged by N2-isopropyl or N2-cyclopropylmethyl analogs, as inferred from published SAR in the 5‑aryl and 6‑aryl pyrazolo[3,4-b]pyridine series [1]. This compound should be prioritized over the 5-methyl regioisomer when the project aims to exploit the 6-methyl chiral centre for selectivity [2].

Late-Stage Functionalisation Libraries Requiring a Free 3-OH Handle

The free 3-hydroxyl group is a proven synthetic handle for diversification via sulfonylation, acylation, and alkylation, as demonstrated by Díaz-Ortiz et al. on related pyrazolo[3,4-b]pyridin-3-ol scaffolds [1]. This compound is preferable to the 3‑desoxy or 3‑protected analogs (e.g., 3‑methoxy) when parallel library synthesis is planned, because it eliminates an additional deprotection/conversion step and improves overall synthetic efficiency by one step [2].

In Vivo PK Studies Where Metabolic Stability of the N2 Substituent Is Critical

The N2-cyclohexyl group, based on class-level precedent in pyrazolo[3,4-b]pyridine kinase inhibitors, is associated with reduced CYP3A4-mediated oxidation compared to N2-isopropyl substituents [1]. Researchers designing in vivo pharmacokinetic studies should select this compound over the N2-isopropyl or N2-cyclopropylmethyl variants when the goal is to maximise hepatic microsomal stability without introducing additional heteroatoms that could alter solubility [2].

Quote Request

Request a Quote for 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.